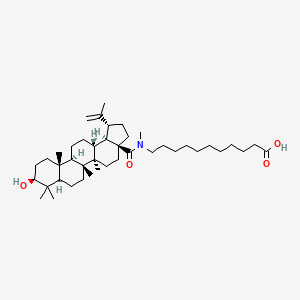
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-N-methyl-11-aminoundecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-N-methyl-11-aminoundecanoic acid is a complex organic compound known for its unique structure and potential applications in various fields. This compound is derived from lupane-type triterpenoids, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3beta-Hydroxylup-20(29)-en-28-oyl)-N-methyl-11-aminoundecanoic acid typically involves multiple steps, starting from lupane-type triterpenoids. The key steps include:
Hydroxylation: Introduction of a hydroxyl group at the 3-beta position.
Esterification: Formation of the ester linkage at the 28th position.
Amidation: Introduction of the N-methyl-11-aminoundecanoic acid moiety.
The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature and pressure to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-N-methyl-11-aminoundecanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-N-methyl-11-aminoundecanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3beta-Hydroxylup-20(29)-en-28-oyl)-N-methyl-11-aminoundecanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other lupane-type triterpenoids such as betulinic acid and ursolic acid. These compounds share structural similarities but may differ in their functional groups and biological activities.
Uniqueness
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-N-methyl-11-aminoundecanoic acid is unique due to its specific functional groups and the combination of hydroxyl, ester, and amide functionalities. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
173106-16-6 |
|---|---|
Molecular Formula |
C42H71NO4 |
Molecular Weight |
654.0 g/mol |
IUPAC Name |
11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]-methylamino]undecanoic acid |
InChI |
InChI=1S/C42H71NO4/c1-29(2)30-20-25-42(37(47)43(8)28-16-14-12-10-9-11-13-15-17-35(45)46)27-26-40(6)31(36(30)42)18-19-33-39(5)23-22-34(44)38(3,4)32(39)21-24-41(33,40)7/h30-34,36,44H,1,9-28H2,2-8H3,(H,45,46)/t30-,31+,32-,33+,34-,36+,39-,40+,41+,42-/m0/s1 |
InChI Key |
ODWOAAPYZYCPNP-JEHQWSALSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)N(C)CCCCCCCCCCC(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)N(C)CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















